Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate
Description
Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate is a substituted aromatic ester with the molecular formula $ \text{C}{10}\text{H}{10}\text{FNO}_{5} $. Its structure features a benzoate backbone with three key substituents:
- Fluoro at the 4-position,
- Methoxy at the 2-position,
- Nitro at the 5-position,
and an ethyl ester group at the carboxylate position.
The electron-withdrawing nitro group ($-\text{NO}2$) and fluorine atom ($-\text{F}$) influence the compound’s electronic properties, while the methoxy group ($-\text{OCH}3$) contributes steric and electronic effects. Crystallographic studies of related compounds (e.g., ethyl 4-fluorobenzoate derivatives) have utilized the SHELX software suite for structure determination, highlighting its role in characterizing such molecules .
Properties
Molecular Formula |
C10H10FNO5 |
|---|---|
Molecular Weight |
243.19 g/mol |
IUPAC Name |
ethyl 4-fluoro-2-methoxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H10FNO5/c1-3-17-10(13)6-4-8(12(14)15)7(11)5-9(6)16-2/h4-5H,3H2,1-2H3 |
InChI Key |
GWACDVCLMNWVFW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of ethyl 4-fluoro-2-methoxybenzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 4-fluoro-2-methoxy-5-aminobenzoate.
Ester Hydrolysis: 4-fluoro-2-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards certain enzymes and receptors .
Comparison with Similar Compounds
Structural Analogs: Alkyl Ester Variations
The choice of ester group (ethyl vs. methyl) significantly affects physicochemical properties:
Key Insights :
- The ethyl ester in the target compound increases lipophilicity compared to its methyl analog, favoring solubility in organic solvents .
- The absence of fluorine or methoxy groups in Ethyl 4-nitrobenzoate simplifies its reactivity, making it more suitable for industrial applications .
Substituent Effects on Reactivity and Stability
- Nitro Group : The 5-nitro group in this compound is a strong electron-withdrawing moiety, directing electrophilic substitution reactions to specific positions. This contrasts with compounds like Ethyl 4-nitrobenzoate, where the nitro group dominates reactivity .
- Fluorine : The 4-fluoro substituent enhances metabolic stability in bioactive molecules, a feature shared with fluorinated agrochemicals like those in and .
Hydrogen Bonding and Crystallization
The methoxy and nitro groups participate in hydrogen bonding, influencing crystal packing. For example, the ethyl ester’s bulkiness may reduce intermolecular interactions compared to methyl analogs, affecting melting points and crystalline stability. Studies using SHELX software () have resolved such structural details in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
